3-(4-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride
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Overview
Description
3-(4-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the oxazole ring, which is further substituted with a sulfonyl chloride group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 4-bromobenzoyl chloride with hydroxylamine to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Coupling Reactions: The bromophenyl group can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and dimethylformamide.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
3-(4-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or modification of protein function . The bromophenyl group can also participate in interactions with aromatic residues in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another oxazole derivative with similar structural features but different functional groups.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with a bromophenyl group and sulfonamide functionality.
Uniqueness
3-(4-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of both the bromophenyl and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable tool in organic chemistry and related fields .
Properties
Molecular Formula |
C9H5BrClNO3S |
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Molecular Weight |
322.56 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5BrClNO3S/c10-7-3-1-6(2-4-7)8-5-9(15-12-8)16(11,13)14/h1-5H |
InChI Key |
UCUHWDJOLPZJFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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